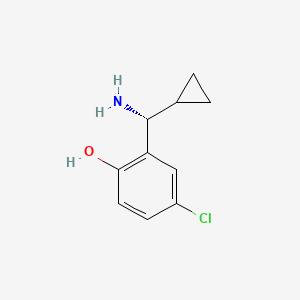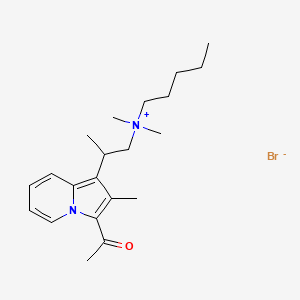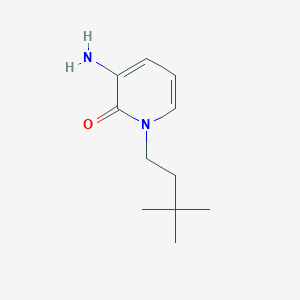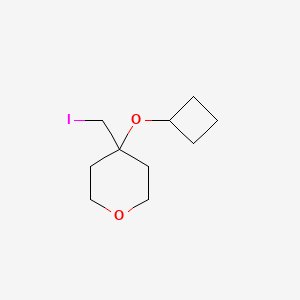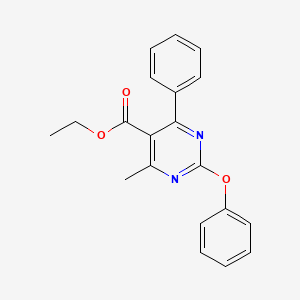![molecular formula C7H9ClN6 B13092079 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and stability. The compound’s unique structure makes it a valuable candidate for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
Introduction of the Chlorine Atom: The imidazole ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Triazole Ring:
Coupling of the Two Rings: The final step involves coupling the chlorinated imidazole with the triazole ring under basic conditions, often using a base like potassium carbonate in a polar solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
化学反应分析
Types of Reactions: 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
1-Methylimidazole: Shares the imidazole ring but lacks the triazole moiety.
1,2,3-Triazole: Contains the triazole ring but lacks the imidazole structure.
5-Chloro-1-methyl-1H-imidazole: Similar structure but without the triazole ring.
Uniqueness: 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both imidazole and triazole rings, which confer a combination of biological activities and stability not found in the individual components .
属性
分子式 |
C7H9ClN6 |
|---|---|
分子量 |
212.64 g/mol |
IUPAC 名称 |
1-[(5-chloro-1-methylimidazol-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H9ClN6/c1-13-5(8)2-10-7(13)4-14-3-6(9)11-12-14/h2-3H,4,9H2,1H3 |
InChI 键 |
XENTXHUVNAUPHW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CN=C1CN2C=C(N=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


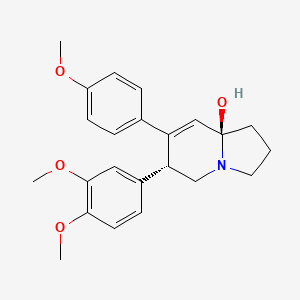
![4-Chloro-5,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B13092013.png)
![7-Bromo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13092027.png)
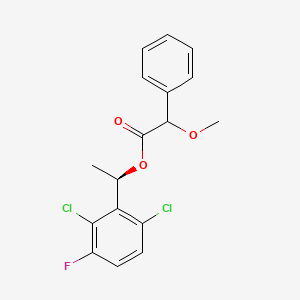
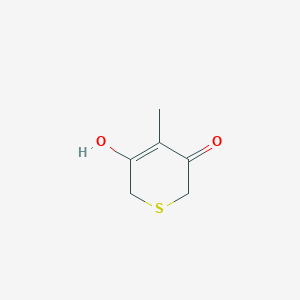
![(R)-Benzyl 4-((3R,5R,7S,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13092049.png)
